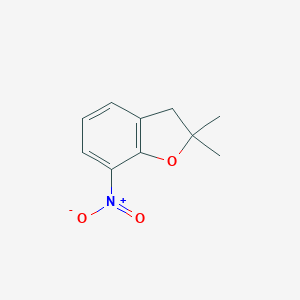

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran

Description

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran (C${10}$H${11}$NO$_3$) is a nitro-substituted benzofuran derivative. It features a fused benzene-furan ring system with two methyl groups at the 2-position and a nitro group at the 7-position. This compound is a critical intermediate in synthesizing carbamate insecticides, notably Carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate) . It is synthesized via the Claisen rearrangement of precursor compounds in the presence of anhydrous magnesium chloride, followed by nitration . Its crystal structure has been resolved, confirming the planar arrangement of the benzofuran core and the nitro group’s orientation .

Propriétés

IUPAC Name |

2,2-dimethyl-7-nitro-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-10(2)6-7-4-3-5-8(11(12)13)9(7)14-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZNLPNVEXRNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065438 | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13414-55-6 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13414-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-NITROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZZ5NN49BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Steps

The most widely documented method involves the nitration of 2,2-dimethyl-3,4-dihydrobenzofuran followed by reduction. The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the 7-position of the benzofuran backbone. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. Subsequent reduction of the intermediate nitro compound is typically achieved using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst.

Optimization and Conditions

Yield and Purity

| Parameter | Value |

|---|---|

| Nitration Yield | 75–85% |

| Reduction Yield | 90–95% |

| Overall Purity | ≥98% (HPLC) |

Diazotization and Cyclization of 7-Amino Derivatives

Synthetic Pathway

This method begins with the diazotization of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The resulting diazonium salt undergoes cyclization upon heating, forming the nitrobenzofuran structure.

Critical Considerations

Efficiency Metrics

| Stage | Yield (%) | Key Byproducts |

|---|---|---|

| Diazotization | 80–85 | Nitroso compounds |

| Cyclization | 70–75 | Isomeric impurities |

Thermal Rearrangement of 2-Substituted 1,3-Benzodioxoles

Process Overview

A patented route involves the thermal rearrangement of 2-isopropyl-1,3-benzodioxole in the presence of acid catalysts. The reaction proceeds via a-sigmatropic shift, forming 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is subsequently nitrated to yield DHDMNB.

Catalysts and Conditions

Industrial Scalability

| Factor | Detail |

|---|---|

| Batch Size | Up to 500 kg per cycle |

| Catalyst Reusability | 3–5 cycles before activity decline |

| Energy Consumption | 15–20 kWh/kg (optimized reactors) |

O-Nitrophenol and Methallyl Halide Route

Stepwise Synthesis

This method, detailed in U.S. Patent 3,320,286, starts with o-nitrophenol reacting with methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor (e.g., K₂CO₃). The resulting o-methallyloxynitrobenzene undergoes thermal rearrangement to 2-nitro-6-isobutenylphenol, which is cyclized to DHDMNB under acidic conditions.

Key Intermediates and Controls

Process Efficiency

| Metric | Value |

|---|---|

| Overall Yield | 65–70% |

| Purity Post-Cyclization | 97–99% |

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nitration-Reduction | 70–75 | 120–150 | High | Moderate (acid waste) |

| Diazotization | 55–60 | 200–220 | Medium | High (toxic byproducts) |

| Thermal Rearrangement | 80–85 | 90–110 | High | Low (reusable catalysts) |

| O-Nitrophenol Route | 65–70 | 140–160 | Medium | Moderate (halogenated solvents) |

Critical Evaluation

-

Nitration-Reduction : Balances cost and yield but generates acidic waste requiring neutralization.

-

Thermal Rearrangement : Most scalable and eco-friendly due to catalyst reusability, though high-energy input is a drawback.

-

O-Nitrophenol Route : Relies on halogenated solvents, posing regulatory challenges despite competitive yields .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to yield 2,3-dihydro-2,2-dimethyl-7-aminobenzofuran (7-amino compound), a precursor for further functionalization.

Reaction Conditions :

Equation :

Post-reduction, the amine intermediate is isolated via filtration and solvent evaporation .

Diazotization and Hydrolysis

The 7-amino compound is converted to a diazonium salt, which is subsequently hydrolyzed to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (7-hydroxy compound).

Diazotization

Reagents :

Conditions :

Hydrolysis

Catalyst : Copper sulfate (CuSO)

Equation :

The 7-hydroxy compound is purified via recrystallization from ether .

Carbamate Formation

The 7-hydroxy compound reacts with methyl isocyanate or carbamoyl chlorides to form carbamate insecticides like carbofuran.

Reaction Conditions :

Equation :

Biological Reduction Pathways

In biological systems, the nitro group undergoes enzymatic reduction to form reactive intermediates (e.g., nitroso, hydroxylamine), which interact with cellular components, contributing to neurotoxic effects in pests.

Comparative Reaction Conditions Table

Applications De Recherche Scientifique

Medicinal Chemistry

Research indicates that 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran and its derivatives exhibit potential biological activities. The nitro group is known for participating in various biological processes, making this compound a candidate for drug development. Some specific applications include:

- Antimicrobial Activity: Studies have shown that compounds with nitro groups can exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial DNA synthesis.

- Anticancer Research: The compound's structure may allow it to interact with specific cellular targets involved in cancer progression, although detailed studies are still required to elucidate these pathways.

Agricultural Chemistry

This compound serves as an impurity in carbofuran, a systemic insecticide widely used for pest control in agriculture. Its role as a cholinesterase inhibitor positions it as an important agent in pesticide formulations . The implications include:

- Pesticide Detection: Due to its structural characteristics, this compound can be utilized in the detection and analysis of pesticide residues in agricultural products .

Materials Science

The unique electronic properties of aromatic compounds like this compound make them suitable for developing advanced materials. Potential applications include:

- Conductive Polymers: Research into polymers incorporating this compound may lead to innovations in electronic materials due to its electron-withdrawing nitro group which can enhance conductivity .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran include Carbofuran, its metabolites, and related carbamate derivatives. Key comparisons are summarized below:

Structural and Functional Comparison

Pharmacological Derivatives

Derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, such as 7-[3-(4-phenylpiperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran, demonstrate α-adrenolytic and anxiolytic activities in preclinical studies . These modifications highlight the scaffold’s versatility beyond agrochemical applications.

Research Findings and Data

Physicochemical Properties

- This compound : Molecular weight 193.20 g/mol; planar structure with a dihedral angle of 38.13° between aromatic rings in derivatives .

- Carbofuran: LogP (octanol-water) = 1.8; hydrolyzes rapidly in alkaline conditions to 7-benzofuranol .

Environmental Impact

- Carbofuran’s degradation products, including 7-benzofuranol, exhibit lower toxicity but persist in aquatic systems .

- The nitro intermediate’s environmental fate is less studied, though its reduction to bioactive amines raises concerns about secondary toxicity .

Activité Biologique

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran is an organic compound with the molecular formula and a CAS Registry Number of 13414-55-6. This compound features a unique bicyclic structure comprising a benzofuran core with a nitro group at the 7-position and two methyl groups at the 2-position of the furan ring. Its distinct structure contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, particularly medicinal chemistry.

The compound is typically a yellow crystalline solid, soluble in organic solvents, with a melting point around 70-72 °C. The presence of the nitro group allows for diverse chemical reactions, including:

- Electrophilic Substitution: The nitro group can participate in various electrophilic substitution reactions.

- Oxidation and Reduction: The furan ring can undergo oxidation to form derivatives, while the nitro group can be reduced to an amino group under suitable conditions.

Anticancer Potential

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cancer progression. Studies have demonstrated its potential as an anticancer agent by inhibiting tumor growth in human cancer cell lines. This suggests its utility in cancer research and potential therapeutic applications.

Key Findings:

- Kinase Inhibition: Interaction studies reveal that this compound selectively binds to kinase targets involved in cell signaling pathways related to cancer.

- Mechanism of Action: The nitro group plays a crucial role in its reactivity and biological activity, allowing interactions with enzymes and receptors that lead to various biological effects.

Comparison with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzofuran | Basic benzofuran structure without substitutions | Limited biological activity |

| 7-Nitrobenzofuran | Nitro group at position 7 | Moderate biological activity |

| Dimethylbenzofuran | Dimethyl substitutions on benzofuran | Varies; some exhibit anti-inflammatory properties |

| 5-Nitroindole | Indole structure with a nitro group | Antimicrobial properties |

The unique combination of a nitro group and dimethyl substitutions in this compound enhances its kinase inhibition capabilities and potential anticancer effects compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of 2,2-Dimethylcoumaran: Using nitric acid and sulfuric acid to introduce the nitro group.

- Cyclization: The reaction is carried out under controlled conditions to ensure high yields and purity.

Industrial Production

While specific industrial production methods are not widely documented, scaling up laboratory synthesis processes involves optimizing reaction conditions such as temperature and pressure to increase yield and purity.

Case Studies

Several studies have explored the biological activity of this compound:

-

Tumor Growth Inhibition Study: In vitro tests on human cancer cell lines showed significant inhibition of tumor growth.

- Methodology: Cell viability assays were performed using various concentrations of the compound.

- Results: IC50 values indicated potent inhibitory effects on cell proliferation.

-

Kinase Binding Affinity Study: Molecular docking studies highlighted the compound's ability to bind selectively to kinase targets.

- Methodology: Docking simulations were conducted using known kinase structures.

- Results: High binding affinities were observed for specific kinases involved in cancer signaling pathways.

Q & A

Q. What are the key steps in synthesizing 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran, and how are intermediates characterized?

The synthesis involves:

- Claisen rearrangement of 2-methylallyloxyphenol to form 2,2-dimethyl-2,3-dihydro-7-nitrobenzofuran (7-nitro compound) .

- Hydrogenation using Pd/C catalyst to reduce the nitro group to an amine (7-amino compound) .

- Diazotization with NaNO₂ and H₂SO₄ to produce diazosulfate intermediates .

- Hydrolysis under CuSO₄ catalysis to yield 7-hydroxy derivatives . Characterization methods include GC/MS for intermediates (retention times: 3.6–13.8 min) and ¹H NMR/IR for structural confirmation .

Q. How is the stability of this compound assessed in environmental matrices?

Stability studies often employ HPLC to monitor degradation products like 7-benzofuranol and 3-ketocarbofuran. For example, Fenton process experiments show 99% degradation within 42 hours under controlled conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, lab coats) due to skin/eye irritation risks (GHS Category 2/2A) .

- Avoid inhalation; toxicity data indicate LD₅₀ values (oral, rat) of 380 mg/kg .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

SMILES-based predictive tools (e.g., PubChem, DSSTox) and docking studies guide the design of N-substituted derivatives. For example:

- Introducing piperazinyl or benzyl groups improves α-adrenolytic activity (e.g., compound 20 in ) .

- Template_relevance scoring (Pistachio/BKMS databases) predicts feasible synthetic routes for novel analogs .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction (SHELX programs) confirms molecular geometries. For instance, derivatives 16 and 18 exhibit isostructural lattices with minor bond-length variations (C–C bonds: 1.38–1.42 Å) .

- Twinning analysis is critical for high-resolution refinement of macromolecular complexes .

Q. What mechanisms underlie the environmental toxicity of degradation metabolites?

- 3-hydroxycarbofuran and 3-ketocarbofuran inhibit acetylcholinesterase (AChE) in aquatic organisms (EC₅₀: 0.07 mg/L) .

- Microemulsion studies reveal metabolite stability in alkaline media, influencing bioaccumulation potential .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.